Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II)
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) (CAS: 329735-79-7) is a ruthenium(II) complex featuring two β-diketonate (tmhd) ligands and a 1,5-cyclooctadiene (cod) ligand. Its molecular formula is C30H50O4Ru, with a molecular weight of 575.80 g/mol. This compound is a yellow-orange crystalline solid that sublimes at 100°C under 0.05 mmHg and decomposes at 220°C . It is widely used as a precursor for chemical vapor deposition (CVD) and supercritical fluid deposition (SCFD) of ruthenium thin films, particularly in semiconductor manufacturing . The cod ligand enhances volatility, while tmhd stabilizes the metal center, enabling efficient thermal decomposition .
Properties
InChI |
InChI=1S/2C11H20O2.C8H12.Ru/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-2-4-6-8-7-5-3-1;/h2*7,12H,1-6H3;1-2,7-8H,3-6H2;/b2*8-7+;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRIRWTZWRZLB-COYDWXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1C[CH][CH]CC[CH][CH]1.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.C1[CH][CH]CC[CH][CH]C1.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) typically involves a ligand substitution reaction starting from ruthenium trichloride hydrate (RuCl₃·xH₂O). The process leverages the coordination chemistry of ruthenium to sequentially introduce the 2,2,6,6-tetramethyl-3,5-heptanedionato (tmhd⁻) and 1,5-cyclooctadiene (COD) ligands under controlled conditions.
Reagents and Stoichiometry
- Ruthenium precursor : RuCl₃·xH₂O (1 equiv)
- Ligands :
- Htmhd (2,2,6,6-tetramethyl-3,5-heptanedione, 2.2 equiv)
- 1,5-cyclooctadiene (COD, 1.1 equiv)
- Base : Sodium methoxide (NaOMe, 2.2 equiv)
- Solvent : Tetrahydrofuran (THF) or ethanol
Reaction Conditions
- Atmosphere : Inert (N₂ or Ar) to prevent oxidation of Ru(II)
- Temperature : Reflux (66–80°C for THF; 78°C for ethanol)
- Duration : 12–24 hours
The reaction proceeds via deprotonation of Htmhd by NaOMe, forming the tmhd⁻ ligand, which displaces chloride ions from the ruthenium center. COD then coordinates to the metal, yielding the final product.
Table 1: Laboratory-Scale Synthesis Parameters
| Parameter | Value |
|---|---|
| RuCl₃·xH₂O | 1.0 equiv |
| Htmhd | 2.2 equiv |
| COD | 1.1 equiv |
| Solvent | THF or ethanol |
| Temperature | 66–80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (crude) |
Purification and Characterization
Isolation Techniques
- Recrystallization : Dissolve crude product in minimal ethyl acetate, layer with hexane, and cool to −20°C. Yellow crystals form within 24 hours (70% recovery).
- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) as eluent. Collect the major yellow band and evaporate under reduced pressure.
Industrial-Scale Production
While proprietary methods dominate commercial manufacturing, scaled-up protocols emphasize:
- Continuous Flow Systems : To enhance mixing and heat transfer during ligand substitution.
- Solvent Recovery : Distillation loops for THF/ethanol reuse.
- Quality Control :
- ICP-MS for ruthenium content verification
- HPLC to monitor ligand stoichiometry
American Elements reports producing the compound at 99.9% purity (3N grade) with batch sizes exceeding 50 kg.
Reaction Mechanism and Kinetics
The synthesis proceeds through a two-step mechanism:
- Ligand Exchange :
$$
\text{RuCl}3 + 2\,\text{tmhd}^- \rightarrow \text{Ru(tmhd)}2\text{Cl} + 3\,\text{Cl}^-
$$ - COD Coordination :
$$
\text{Ru(tmhd)}2\text{Cl} + \text{COD} \rightarrow \text{Ru(tmhd)}2(\text{COD}) + \text{Cl}^-
$$
Kinetic studies of analogous Ru complexes suggest the rate-determining step is chloride displacement by tmhd⁻, with activation energies of 60–75 kJ/mol.
Challenges and Optimization
Common Issues
- Oxidation Sensitivity : Ru(II) → Ru(III) conversion in air reduces catalytic activity.
- Ligand Steric Effects : Bulky tmhd ligands slow COD coordination.
Applications Influencing Synthesis Design
The compound’s use in supercritical fluid deposition (SCFD) necessitates:
Comparative Analysis with Analogous Complexes
Table 3: Comparison with Related Ru Compounds
| Compound | Melting Point (°C) | CO₂ Solubility (353 K) |
|---|---|---|
| Ru(tmhd)₂(COD) | 187–190 | 9 × 10⁻⁴ |
| Ru(acac)₃ | 240–242 | 1.3 × 10⁻⁴ |
| [Ru(COD)(cot)] (cot = cyclooctatetraene) | 152–154 | Not reported |
The enhanced CO₂ solubility of Ru(tmhd)₂(COD) over Ru(acac)₃ derives from the hydrophobic tmhd ligands.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,5-cyclooctadiene or the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrazine, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Overview
CVD is a widely used technique for depositing thin films of materials onto substrates. Ruthenium complexes like Ru(II) are employed as precursors due to their favorable properties such as volatility and thermal stability. The use of Ru(II) complexes allows for the growth of high-quality ruthenium films that are essential for various electronic applications.
Properties and Benefits
- Low Resistivity : Films produced from Ru(II) complexes exhibit low resistivity values (12 to 16 µΩ·cm), making them suitable for electronic components .
- Thermal Stability : The thermal stability of Ru(II) complexes under CVD conditions ensures consistent film quality and performance .
- High Quality Films : The ability to create uniform and high-quality films is crucial for applications in microelectronics and optoelectronics.
Case Studies
- Gate Electrode Applications : Research has shown that ruthenium thin films deposited via CVD can be utilized effectively as gate electrodes in CMOS technology. These films demonstrate excellent electrical properties and reliability under operational conditions .
- Memory Capacitors : Ruthenium oxide films derived from Ru(II) complexes have been investigated for use in memory capacitors, exhibiting promising performance metrics that could enhance data storage technologies .
Catalytic Properties
Ruthenium complexes are known for their catalytic activity in various chemical reactions, including hydrogenation and oxidation processes. The unique electronic properties of the Ru(II) complex facilitate these reactions efficiently.
Applications
- Hydrogen Evolution Reaction (HER) : Ru(II) complexes have been explored as catalysts for HER due to their ability to lower activation energy barriers, promoting hydrogen production from water splitting .
- Oxygen Evolution Reaction (OER) : Studies indicate that ruthenium films can also serve as effective catalysts in OER, contributing to advancements in renewable energy technologies such as fuel cells and electrolyzers .
Thin Film Applications
The deposition of ruthenium thin films using Ru(II) complexes is not limited to electronics; it extends into material science where these films are used to create advanced materials with specific properties.
Notable Features
- Barrier Layers : Ruthenium films act as effective barrier layers against diffusion in multilayer structures, enhancing the longevity and performance of electronic devices.
- Graphene Growth Substrates : Ruthenium thin films are being researched as substrates for the growth of graphene, which has potential applications in high-performance electronics due to its exceptional conductivity and mechanical strength .
Mechanism of Action
The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can undergo various redox reactions, and the ligands can stabilize different oxidation states of ruthenium. This allows the compound to participate in catalytic cycles and interact with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Thermodynamic Comparison
| Compound | Molecular Weight (g/mol) | Ligands | Decomposition Temp. | Key Application |
|---|---|---|---|---|
| Bis(tmhd)(cod)Ru(II) | 575.80 | tmhd, cod | 220°C | CVD/SCFD of Ru films |
| Bis(Cp*)Ru(II) | 371.52 | Cp* | 190°C (melts) | Organometallic synthesis |
| Bis(tmhd)Pd(II) | 472.95 | tmhd | ~150°C | Cross-coupling catalysis |
| Ru3(CO)12 | 639.34 | CO | 150°C | Low-temp CVD |
Critical Analysis of Divergences
- Volatility and Solubility : The tmhd/cod Ru complex exhibits superior solubility in supercritical CO2 compared to Pd or Rh analogs, enabling unique SCFD applications .
- Thermal Stability : Ru complexes with cod ligands (e.g., Bis(tmhd)(cod)Ru(II)) are more thermally robust than carbonyl-based precursors, favoring high-purity film growth .
- Safety Profile : While Bis(Cp*)Ru(II) requires rigorous respiratory protection, the tmhd/cod complex’s hazards are less documented but likely demand similar precautions .
Biological Activity
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II), commonly referred to as Ru(II) complex, is a metal-organic compound that has garnered significant attention for its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Cytotoxicity Against Cancer Cells
The biological activity of Ru(II) complexes has been extensively studied, revealing promising results in cancer treatment. A notable study demonstrated that Ru(II) complexes exhibit significant cytotoxicity in various cancer cell lines, including breast cancer cells. The compound's effectiveness was evaluated using the sulforhodamine B (SRB) assay across different human cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (ER+ breast cancer) | 0.50 ± 0.09 |
| T47D (ER+ breast cancer) | 0.32 ± 0.03 |
| MDA-MB-231 (TNBC) | 0.39 ± 0.09 |
| H295R (adrenocortical carcinoma) | Not specified |
| MCF12A (non-cancerous breast) | Not specified |
These findings indicate that the compound is not only effective against estrogen receptor-positive (ER+) breast cancers but also shows activity against triple-negative breast cancer (TNBC), which is often resistant to conventional therapies .
The mechanisms by which Ru(II) complexes exert their cytotoxic effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Studies suggest that Ru(II) complexes induce apoptosis in tumor cells by generating ROS, leading to oxidative stress and subsequent cell death .
- Interference with DNA Repair Mechanisms : Some Ru(II) complexes disrupt DNA repair processes within cancer cells, enhancing their cytotoxicity and effectiveness against resistant cancer types .
- Binding Affinity : The binding affinity of these complexes to proteins such as human serum albumin may also play a role in their biological activity, affecting their distribution and efficacy in vivo .
Study on Breast Cancer Treatment
A comprehensive study investigated the potential of Ru(II) complexes as therapeutic agents for breast cancer. The researchers found that the compound exhibited high selectivity towards cancer cells while sparing normal cells. The IC50 values for the tested compounds were within the range expected for effective anticancer agents, confirming their potential for clinical application .
Comparative Analysis with Other Metal Complexes
In a comparative analysis involving iron complexes with similar ligands, it was observed that Ru(II) complexes consistently demonstrated higher cytotoxicity against various cancer cell lines. This underscores the importance of the ruthenium metal center in enhancing anticancer activity compared to other transition metals .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this ruthenium complex?
Methodological Answer:
Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. A common approach is reacting [Ru(COD)Cl₂]ₙ (COD = 1,5-cyclooctadiene) with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in the presence of a base (e.g., NaHCO₃) in anhydrous solvents like THF or toluene . Characterization requires:
- NMR spectroscopy (¹H, ¹³C) to confirm ligand coordination.
- Elemental analysis to verify stoichiometry.
- X-ray crystallography for structural elucidation (if single crystals are obtained).
- FT-IR to identify ν(C=O) shifts in the diketone ligand (~1600 cm⁻¹) upon metal coordination .
Basic: How should this air-sensitive complex be handled and stored to ensure stability?
Methodological Answer:
Due to its air and moisture sensitivity, the complex must be stored in sealed Schlenk flasks or gloveboxes under inert gas (argon). For handling:
- Use standard Schlenk techniques for transferring solids or solutions.
- Avoid exposure to oxygen during catalytic reactions by degassing solvents and substrates .
- Monitor decomposition via UV-Vis spectroscopy (changes in λmax) or color shifts (e.g., darkening indicates oxidation) .
Basic: What catalytic applications are most reported for this complex?
Methodological Answer:
This complex is widely used in transfer hydrogenation and C–H activation reactions. Key applications include:
- Asymmetric ketone reduction using isopropanol as a hydrogen donor.
- Allylic alkylation in organic synthesis, leveraging the labile COD ligand for substrate activation.
- Photocatalytic water splitting , where the diketone ligand stabilizes Ru in intermediate oxidation states .
Advanced: How do steric effects of the tetramethylheptanedionato ligand influence catalytic activity?
Methodological Answer:
The bulky 2,2,6,6-tetramethyl groups in the ligand create a steric environment that:
- Enhances enantioselectivity in asymmetric catalysis by restricting substrate approach.
- Modifies redox potentials of Ru, as shown by cyclic voltammetry (e.g., shifts in Ru²⁺/Ru³⁺ peaks).
- Slows ligand substitution kinetics , which can be quantified via stopped-flow UV-Vis studies .
Comparative studies with less bulky ligands (e.g., acetylacetonate) reveal trade-offs between stability and reactivity .
Advanced: What spectroscopic techniques resolve mechanistic pathways in Ru-catalyzed reactions?
Methodological Answer:
- In situ FT-IR monitors ligand exchange or substrate coordination during catalysis.
- EPR spectroscopy identifies paramagnetic intermediates (e.g., Ru³⁺ species).
- NMR line-broadening analysis detects transient intermediates in fast equilibria.
- XAS (X-ray absorption spectroscopy) probes oxidation state changes under operando conditions .
Advanced: How can contradictions in reported catalytic efficiencies be resolved?
Methodological Answer:
Discrepancies often arise from variations in:
- Substrate purity (e.g., trace water in alcohols alters hydrogenation rates).
- Catalyst loading (nonlinear effects in enantioselective reactions).
- Solvent coordination strength (e.g., DMSO vs. toluene).
To resolve contradictions:
Replicate experiments using standardized substrates and glovebox conditions.
Perform kinetic profiling (TOF vs. TON) under controlled variables.
Use multivariate statistical analysis (e.g., PCA) to isolate dominant factors .
Advanced: How does this complex compare to other Ru catalysts (e.g., Cp-based complexes) in green chemistry?*
Methodological Answer:
- Thermal stability : The COD ligand decomposes at lower temperatures (~150°C) than Cp*, limiting high-temperature applications.
- Solubility : The diketone ligand improves solubility in nonpolar solvents, reducing need for toxic chlorinated solvents.
- Sustainability : COD is less toxic than benzene-based ligands, aligning with green chemistry principles .
Advanced: What experimental design optimizes reaction conditions for this catalyst?
Methodological Answer:
Use Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature, solvent polarity, catalyst loading, substrate ratio.
- Response variables : Yield, enantiomeric excess (ee), TOF.
Example workflow:
Screen variables via Plackett-Burman design .
Refine using Box-Behnken response surface methodology .
Validate with ANOVA to identify significant interactions .
Advanced: How does the polymeric form of related Ru-COD complexes affect catalytic behavior?
Methodological Answer:
Polymeric [Ru(COD)Cl₂]ₙ exhibits:
- Lower solubility , requiring pre-dissolution in polar aprotic solvents (e.g., DMF).
- Controlled release of active monomeric species, prolonging catalyst lifetime.
- Heterogeneous vs. homogeneous pathways , distinguished via dynamic light scattering (DLS) or mercury poisoning tests .
Advanced: What computational methods model the electronic structure of this complex?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
